N,N-diethyl-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
Overview
Description
N,N-diethyl-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of a suitable aromatic precursor, followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The methoxy group can be introduced via methylation, and the final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and methylation reactions, followed by continuous flow processes for the introduction of the pyrrolidine ring. The use of automated systems and reactors can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N,N-diethyl-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-diethyl-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring and sulfonamide group are key functional groups that can bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-methoxybenzenesulfonamide: Lacks the pyrrolidine ring, which may reduce its biological activity.
N,N-diethyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide: Similar structure but without the methoxy group, potentially altering its chemical properties.
Uniqueness
N,N-diethyl-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is unique due to the presence of both the methoxy group and the pyrrolidine ring, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N,N-diethyl-4-methoxy-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-18(5-2)23(20,21)13-8-9-15(22-3)14(12-13)16(19)17-10-6-7-11-17/h8-9,12H,4-7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUOETZTRVLWEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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